molecular formula C49H64O2 B12059492 Cholesteryl (pyren-1-yl)hexanoate

Cholesteryl (pyren-1-yl)hexanoate

Cat. No.: B12059492
M. Wt: 685.0 g/mol
InChI Key: YRAVQIYIXJZCDI-JOMFGNKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholesteryl (pyren-1-yl)hexanoate is a synthetic organic compound that belongs to the class of cholesteryl esters. It is characterized by the presence of a cholesteryl moiety esterified with a hexanoic acid linked to a pyrene group. This compound is notable for its unique structure, which combines the properties of cholesterol and pyrene, making it useful in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cholesteryl (pyren-1-yl)hexanoate typically involves the esterification of cholesteryl with hexanoic acid, followed by the attachment of the pyrene group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process. The detailed synthetic route may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Cholesteryl (pyren-1-yl)hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the pyrene moiety may yield pyrene quinones, while reduction can lead to the formation of reduced cholesteryl derivatives .

Scientific Research Applications

Cholesteryl (pyren-1-yl)hexanoate has several scientific research applications, including:

    Chemistry: Used as a fluorescent probe to study lipid environments and membrane dynamics due to the pyrene group’s fluorescent properties.

    Biology: Employed in the study of lipid metabolism and transport within biological systems.

    Medicine: Investigated for its potential role in drug delivery systems, particularly in targeting lipid-based pathways.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and sensors

Mechanism of Action

The mechanism of action of cholesteryl (pyren-1-yl)hexanoate involves its interaction with lipid membranes and proteins. The cholesteryl moiety integrates into lipid bilayers, while the pyrene group provides a fluorescent signal that can be used to monitor changes in the lipid environment. This dual functionality allows researchers to study the dynamics of lipid membranes and the effects of various treatments on lipid organization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cholesteryl (pyren-1-yl)hexanoate is unique due to its combination of a cholesteryl moiety with a pyrene group, providing both lipid integration and fluorescent properties. This dual functionality is not commonly found in other cholesteryl esters or pyrene derivatives, making it particularly valuable for research applications that require both lipid interaction and fluorescence monitoring .

Properties

Molecular Formula

C49H64O2

Molecular Weight

685.0 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-pyren-1-ylhexanoate

InChI

InChI=1S/C49H64O2/c1-32(2)11-9-12-33(3)42-25-26-43-41-24-22-38-31-39(27-29-48(38,4)44(41)28-30-49(42,43)5)51-45(50)16-8-6-7-13-34-17-18-37-20-19-35-14-10-15-36-21-23-40(34)47(37)46(35)36/h10,14-15,17-23,32-33,39,41-44H,6-9,11-13,16,24-31H2,1-5H3/t33-,39+,41+,42-,43+,44+,48+,49-/m1/s1

InChI Key

YRAVQIYIXJZCDI-JOMFGNKPSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.